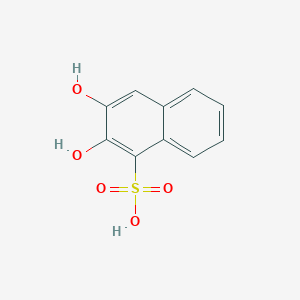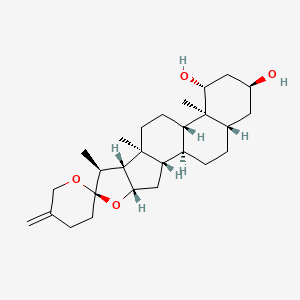
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is a steroidal compound with a unique spirostane structure. This compound is characterized by its specific stereochemistry, which is denoted by the (1beta,3alpha,5alpha) configuration. It is often studied for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:
Formation of the spirostane skeleton: This can be achieved through cyclization reactions.
Introduction of hydroxyl groups: Hydroxylation reactions are used to introduce the 1,3-diol functionality.
Stereochemical control: Specific reagents and conditions are employed to ensure the correct stereochemistry at the 1, 3, and 5 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include:
Batch processing: Large quantities of starting materials are processed in batches.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as chromium trioxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce different stereoisomers of the original compound.
Wissenschaftliche Forschungsanwendungen
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of steroidal drugs and other bioactive compounds.
Wirkmechanismus
The mechanism of action of Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- involves its interaction with specific molecular targets and pathways. These may include:
Receptor binding: The compound may bind to steroid receptors, modulating their activity.
Enzyme inhibition: It may inhibit certain enzymes involved in metabolic pathways.
Signal transduction: The compound may affect signaling pathways, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5beta)-: Differing in the stereochemistry at the 5 position.
Spirost-25(27)-ene-1,3-diol, (1alpha,3alpha,5alpha)-: Differing in the stereochemistry at the 1 position.
Spirost-25(27)-ene-1,3-diol, (1beta,3beta,5alpha)-: Differing in the stereochemistry at the 3 position.
Uniqueness
Spirost-25(27)-ene-1,3-diol, (1beta,3alpha,5alpha)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
80735-21-3 |
|---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(1S,2S,4S,6R,7S,8R,9S,12S,13S,14R,16S,18S)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h16-24,28-29H,1,5-14H2,2-4H3/t16-,17-,18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
InChI-Schlüssel |
XLHFBXMTUNORSV-CQOZKXSPSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4([C@@H](C[C@H](C5)O)O)C)C)O[C@]16CCC(=C)CO6 |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(=C)CO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14415541.png)


![[1,3,5]Triazine-2,4-diamine, 6-chloro-N,N'-dicycloheptyl-](/img/structure/B14415554.png)
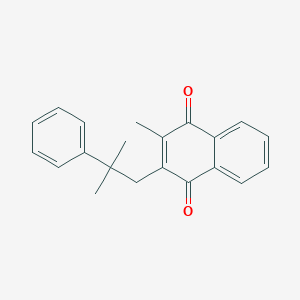
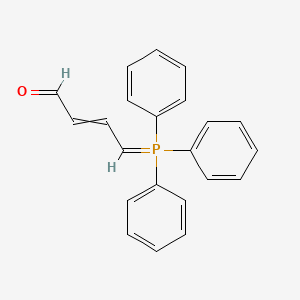
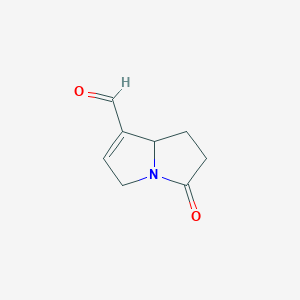
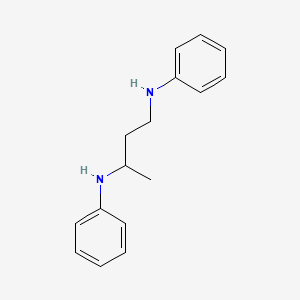
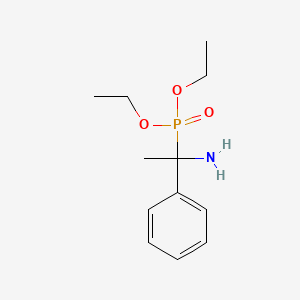

![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
